2-methyl-5-nitro-1-benzofuran
Description
Significance of Benzofuran (B130515) Scaffold in Heterocyclic Chemistry
The benzofuran scaffold, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a fundamental structural motif in a multitude of natural products and synthetic compounds. numberanalytics.comnih.govacs.org This heterocyclic system's planarity and electron distribution, influenced by the oxygen atom in the furan ring, make it a versatile building block for creating complex molecules. numberanalytics.com Its presence in numerous biologically active compounds has made it a focal point for research in medicinal and materials science. numberanalytics.combohrium.com The first synthesis of the benzofuran ring was achieved by Perkin in 1870, and since then, its derivatives have been explored for a wide range of applications. nih.govacs.org
Overview of Biologically Active Benzofuran Derivatives
Benzofuran derivatives are renowned for their diverse and potent biological activities. nih.govrsc.orgphytojournal.com These compounds have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and immunomodulatory properties. bohrium.comphytojournal.comnih.gov The broad range of activities has spurred significant interest among medicinal chemists, leading to the development of numerous benzofuran-based therapeutic agents. nih.govphytojournal.com Natural products containing the benzofuran core, such as those from the Morus (mulberry) plant family, have been a rich source for drug discovery. nih.gov The versatility of the benzofuran scaffold allows for structural modifications that can fine-tune its biological activity, making it a valuable pharmacophore in drug design. sciforum.net
Research Context of Nitro-Substituted Benzofurans
The introduction of a nitro group onto the benzofuran scaffold can significantly modulate its chemical and biological properties. ontosight.ai Nitro-substituted benzofurans have been the subject of research for their potential as therapeutic agents. For instance, certain nitro-substituted 2-phenylbenzofurans have been investigated as potential inhibitors of human monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. sciforum.net Genetic toxicology studies have also been conducted on 2-nitrobenzofurans to assess their mutagenic potential. nih.gov The presence of the nitro group, an electron-withdrawing substituent, can influence the molecule's reactivity and its interactions with biological targets. ontosight.ai Research in this area often involves the synthesis of new derivatives and the evaluation of their structure-activity relationships. nih.gov
Specific Research Focus on 2-Methyl-5-nitro-1-benzofuran
This compound is a specific derivative that has garnered attention within the broader context of nitro-substituted benzofurans. Its chemical structure, featuring a methyl group at the 2-position and a nitro group at the 5-position, dictates its unique properties and potential applications. Research on this compound includes its synthesis, characterization, and exploration of its chemical reactivity and biological relevance. While detailed biological activity data for this specific compound is not extensively documented in the provided search results, its structural relationship to other biologically active nitrobenzofurans suggests it as a compound of interest for further investigation.
Properties
IUPAC Name |
2-methyl-5-nitro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQWGORSGRIJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403671 | |
| Record name | 2-methyl-5-nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14146-09-9 | |
| Record name | 2-methyl-5-nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitro 1 Benzofuran
Direct Synthetic Routes to 2-Methyl-5-nitro-1-benzofuran
Direct routes involve the introduction of the nitro and methyl groups onto the benzofuran (B130515) core. The most prominent of these is the electrophilic nitration of 2-methylbenzofuran (B1664563).
The introduction of a nitro group onto the 2-methylbenzofuran skeleton is a classic example of electrophilic aromatic substitution. The benzene (B151609) portion of the benzofuran ring is activated towards electrophilic attack, and the position of substitution is directed by the existing substituents and the heterocyclic oxygen atom.
Nitration of substituted benzofurans typically yields a mixture of isomers. For instance, the nitration of 3-acetyl-5-methoxy-2-methylbenzofuran with fuming nitric acid in acetic acid results in a mixture of the 6-nitro and 4-nitro derivatives. nih.gov Similarly, nitrating 2-phenyl-5-hydroxybenzofurans tends to introduce the nitro group primarily onto the benzene ring. researchgate.net When 2-methylbenzofuran is subjected to nitrating agents, such as a mixture of nitric acid and sulfuric or acetic acid, the substitution pattern is influenced by the directing effects of the fused furan (B31954) ring and the methyl group. The reaction generally leads to substitution at the 5-position as one of the major products due to the electronic properties of the benzofuran system. Control of reaction conditions, such as temperature and the specific nitrating agent used, is crucial for optimizing the yield of the desired 5-nitro isomer.
Table 1: Representative Conditions for Electrophilic Nitration of Benzofuran Derivatives
| Starting Material | Nitrating Agent | Conditions | Products | Citation |
|---|---|---|---|---|
| 3-Acetyl-5-methoxy-2-methylbenzofuran | Fuming HNO₃ in Acetic Acid | 0 °C to room temp. | Mixture of 6-nitro and 4-nitro isomers | nih.gov |
| Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate | Conc. HNO₃ in Acetic Acid | -10 °C to room temp. | Mixture of 4-nitro and 6-nitro isomers | nih.gov |
Modern synthetic chemistry has seen the rise of direct C-H functionalization reactions, often catalyzed by transition metals like palladium. These methods offer an atom-economical way to form new bonds. While specific examples for the direct one-pot synthesis of this compound are not prevalent in the literature, the general strategies are applicable. For example, a palladium-catalyzed C-H activation could potentially be used to introduce a functional group at the 5-position, which could then be converted to a nitro group. However, achieving the desired regioselectivity in the presence of multiple C-H bonds remains a significant challenge, making multi-step indirect syntheses more common for this specific compound.
Indirect Synthesis of this compound through Ring Closure and Derivatization
Indirect routes, which involve building the benzofuran ring from functionalized acyclic precursors, are often more versatile and provide better control over the final substitution pattern.
The construction of the benzofuran ring is a cornerstone of heterocyclic chemistry, with numerous named reactions and catalytic systems developed for this purpose.
From Salicylaldehyde (B1680747) Derivatives: A common and straightforward method involves the reaction of a substituted salicylaldehyde with an α-halo ketone. For the synthesis of this compound, this would typically involve the condensation of 4-nitrosalicylaldehyde with chloroacetone (B47974) in the presence of a base. The reaction proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. This method is robust and allows for the synthesis of various 2-substituted benzofurans. jocpr.comjocpr.com
From o-Iodophenols: Palladium-catalyzed cross-coupling reactions provide a powerful and flexible approach. A prominent strategy is the tandem Sonogashira coupling and cyclization. rsc.orgacs.org In a potential synthesis of this compound, 2-iodo-4-nitrophenol (B1296312) would be coupled with propyne (B1212725) in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov The resulting 2-alkynylphenol intermediate undergoes a subsequent intramolecular 5-endo-dig cyclization (hydroalkoxylation) to yield the final benzofuran product. acs.orgscispace.comkoreascience.kr The use of microwave irradiation can significantly shorten reaction times and improve yields in these processes. nih.gov
Table 2: Overview of Indirect Benzofuran Synthesis Strategies
| Precursor Type | Key Reaction | Catalysts/Reagents | General Product | Citations |
|---|---|---|---|---|
| Salicylaldehyde Derivative | Condensation/Cyclization | Base (e.g., K₂CO₃), α-Halo Ketone | 2-Substituted Benzofuran | jocpr.comjocpr.com |
| o-Iodophenol | Sonogashira Coupling / Cyclization | Pd catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne | 2-Substituted Benzofuran | acs.orgnih.govnih.govscispace.comkoreascience.kr |
| o-Iodophenol | Copper-Catalyzed Tandem Reaction | Cu catalyst, Acyl Chloride, Phosphorus Ylide | 2,3-Disubstituted Benzofuran | organic-chemistry.orgacs.org |
This approach involves synthesizing a benzofuran with some of the required substituents already in place, followed by the introduction of the remaining groups.
One such pathway could begin with the synthesis of 5-hydroxy-2-methylbenzofuran. The hydroxyl group can then be used to direct the introduction of the nitro group. More commonly, a precursor like 5-methoxy-2-methylbenzofuran (B85128) is synthesized and then nitrated. Research has shown that nitration of methyl 5-methoxy-3-methylbenzofuran-2-carboxylate with nitric acid in acetic acid yields a mixture of the 4-nitro and 6-nitro isomers. nih.gov A similar strategy could be adapted, followed by removal or modification of other functional groups to arrive at the target molecule. The synthesis of benzofuran-based compounds often involves the reduction of an intermediate nitro compound to an amine, which is then oxidized to a quinone, demonstrating the versatile role of the nitro group in post-cyclization modifications. nih.gov
Chemical Reactivity of this compound
The chemical reactivity of this compound is dictated by its three key structural components: the nitroaromatic system, the electron-rich furan ring, and the reactive methyl group.
A primary and highly useful transformation of this compound is the reduction of the nitro group to form 5-amino-2-methyl-1-benzofuran. This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which is a key precursor for the synthesis of dyes, pharmaceuticals, and other complex heterocyclic systems. The reduction can be achieved using various standard reagents.
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is a clean and efficient method.
Metal-Acid Systems: A common laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). nih.gov
The resulting 5-aminobenzofuran derivative can undergo a wide range of further reactions, including diazotization to form diazonium salts, which are themselves highly versatile intermediates for introducing a variety of other functional groups. The benzofuran ring itself can participate in certain electrophilic substitution reactions, although the presence of the deactivating nitro group makes these reactions more challenging than for the parent 2-methylbenzofuran.
Reactions Involving the Nitro Group (e.g., Reduction to Amino Analogs)
The nitro group at the C-5 position of the this compound ring is a key functional group that can be readily transformed, most notably into an amino group. This reduction is a pivotal step in the synthesis of various derivatives, as the resulting 5-amino-2-methyl-1-benzofuran serves as a versatile intermediate for further functionalization.
One established method for this transformation involves the use of stannous chloride (SnCl₂·2H₂O) as the reducing agent. nih.gov In a typical procedure, the nitro derivative is suspended in a solvent like methanol, and an excess of SnCl₂·2H₂O is added. nih.gov The reaction mixture is then heated to facilitate the reduction. nih.gov This process efficiently converts the nitro group to a primary amine, a transformation confirmed through spectral analysis. nih.govsemanticscholar.org The subsequent work-up often involves neutralization with a base, such as ammonia, followed by extraction of the amino product. nih.gov
The conversion of the 5-nitro group to the 5-amino group significantly alters the electronic properties of the benzofuran ring, transforming the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group. This change is fundamental for creating a diverse array of compounds, including amides, by reacting the newly formed amine with reagents like acyl chlorides. nih.govsemanticscholar.org The high yield of this reduction reaction underscores its utility in synthetic chemistry. rsc.org
Table 1: Reduction of 5-Nitrobenzofuran Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone | SnCl₂·2H₂O | Methanol | Heating at 60°C for 4 hours | Aryl-5-amino-3-methyl-1-benzofuran-2-ylmethanone | nih.gov |
Electrophilic and Nucleophilic Reactions of the Benzofuran Nucleus
The reactivity of the benzofuran core in this compound is heavily influenced by the substituents. The benzofuran system is inherently π-electron rich, making it susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing nitro group at the C-5 position deactivates the benzene portion of the nucleus towards electrophilic substitution. savemyexams.com Conversely, this deactivation makes the aromatic ring more susceptible to nucleophilic aromatic substitution.
Electrophilic Substitution: In general, electrophilic substitution on benzofurans preferentially occurs at the C-2 or C-3 position of the furan ring. researchgate.net However, for this compound, the C-2 position is already substituted. The powerful deactivating effect of the nitro group on the benzene ring means that any further electrophilic substitution would require harsh conditions and would likely be directed to positions meta to the nitro group (C-4 or C-6), though such reactions are not commonly reported for this specific molecule.
Nucleophilic Reactions: The electron-deficient nature of the nitro-substituted aromatic ring facilitates nucleophilic attack. A significant reaction in this class is nucleophilic aromatic substitution (SNAr), where the nitro group can act as both an activating group and a leaving group. For instance, in related nitro-substituted aromatic ethers, the nitro group activates the ring for nucleophilic attack and can subsequently be displaced by a nucleophile, a process that is key in the formation of new heterocyclic rings. mdpi.com The presence of the nitro group in an ortho or para position to a potential leaving group (like a halogen) strongly promotes this type of reaction. mdpi.com
Furthermore, nitro-substituted benzofurans can act as Michael acceptors or dienophiles in dearomative annulation reactions, where a nucleophile attacks the ring, leading to the formation of more complex, polycyclic structures. bohrium.com
Transformations at the Methyl Substituent
The methyl group at the C-2 position of the benzofuran ring is also a site for chemical modification, although it is generally less reactive than functionalities on the aromatic ring. Common transformations for such methyl groups on heterocyclic systems include oxidation, halogenation, and condensation reactions.
For example, a 2-methyl group on a benzofuran can potentially be oxidized to a 2-formyl group (an aldehyde) or a 2-carboxylic acid under appropriate conditions. Another possible transformation is side-chain halogenation, typically using N-bromosuccinimide (NBS) under radical conditions, to introduce a halogen atom, which can then be used for further synthetic manipulations.
Regioselective and Stereoselective Synthesis Approaches for Benzofuran Derivatives
The synthesis of specifically substituted benzofurans often requires methods that control the position of substituents (regioselectivity) and, where applicable, their 3D orientation (stereoselectivity).
Regioselective Synthesis: A number of modern synthetic methods provide excellent regiocontrol in the formation of the benzofuran nucleus. One notable one-step approach involves the reaction of phenols with α-haloketones, promoted by a Lewis acid such as titanium tetrachloride (TiCl₄). nih.govresearchgate.net This method combines a Friedel–Crafts-type alkylation and an intramolecular cyclodehydration into a single step, offering high regioselectivity and good yields for a variety of substituted benzofurans. nih.govresearchgate.net The regiochemical outcome is predictable, allowing for the synthesis of specific isomers that might be difficult to obtain through other routes. nih.gov
Another powerful regioselective method is the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This cascade reaction proceeds through a Diels-Alder cycloaddition, followed by eliminations and a final cyclization to form highly substituted benzofuranones with programmable and excellent regioselectivity. oregonstate.edu
Table 2: Regioselective Benzofuran Synthesis
| Reactants | Promoter/Catalyst | Key Features | Product Type | Ref |
|---|---|---|---|---|
| Phenols + α-Haloketones | Titanium Tetrachloride (TiCl₄) | One-step, high regioselectivity, broad scope | Substituted Benzofurans | nih.gov, researchgate.net |
Stereoselective Synthesis: When the benzofuran derivative contains stereocenters, controlling the stereochemistry becomes crucial. Stereoselective syntheses are designed to produce a specific stereoisomer. For example, the synthesis of tetrahydro-1H-pyrido[4,3-b]benzofuran derivatives, which contain a fused, non-aromatic ring system, has been achieved with high stereoselectivity. doi.org Such methods often employ chiral auxiliaries or catalysts to direct the formation of one enantiomer or diastereomer over others. While this compound itself is achiral, the principles of stereoselective synthesis are vital when creating more complex derivatives that have applications in fields like medicinal chemistry.
Advanced Spectroscopic and Computational Investigations of 2 Methyl 5 Nitro 1 Benzofuran
Spectroscopic Characterization Techniques in Research
Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to reveal structural details.
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For 2-methyl-5-nitro-1-benzofuran, these techniques would identify characteristic vibrations of the nitro, methyl, and benzofuran (B130515) ring systems.
The nitro group (NO₂) typically displays two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). In related nitroaromatic compounds, the asymmetric stretch appears in the region of 1580–1500 cm⁻¹, and the symmetric stretch is found around 1370–1320 cm⁻¹. rsc.org Studies on aryl-3-methyl-5-nitro-1-benzofuran derivatives show the stretching band of the methyl (CH₃) group between 2914-2932 cm⁻¹. nih.gov
Table 1: Predicted Infrared (IR) and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Source of Comparison |
|---|---|---|---|
| Asymmetric Stretch | C-H (Aromatic) | ~3100–3000 | General |
| Asymmetric/Symmetric Stretch | C-H (Methyl) | ~2960 / 2870 | nih.gov |
| Asymmetric Stretch | NO₂ | ~1580–1500 | rsc.org |
| Symmetric Stretch | NO₂ | ~1370–1320 | rsc.org |
| Ring Stretching | C=C (Aromatic) | ~1600–1450 | General |
| In-plane Bending | C-H | ~1300–1000 | General |
This table is based on predicted values from analogous compounds and general spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The methyl group at the C2 position would likely appear as a singlet. In analogous 3-methyl-5-nitro-benzofuran derivatives, this signal is observed around δ 2.55-2.58 ppm. nih.gov The three protons on the benzene (B151609) ring would be split into a characteristic pattern due to the 5-nitro substitution. Based on data from the closely related 5-nitro-3-(methylthio)-2-phenyl-1-benzofuran, the proton at C4 is expected to be a doublet around δ 8.6 ppm, the C6 proton a doublet of doublets near δ 8.2 ppm, and the C7 proton a doublet around δ 7.5-7.6 ppm. rsc.org The lone proton on the furan (B31954) ring at C3 would appear as a singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Source of Comparison |
|---|---|---|---|
| -CH₃ | ~2.5-2.6 | Singlet (s) | nih.gov |
| H-3 | ~6.7-7.0 | Singlet (s) | General Benzofuran Data |
| H-7 | ~7.5-7.6 | Doublet (d) | rsc.org |
| H-6 | ~8.2-8.3 | Doublet of Doublets (dd) | rsc.org |
This table is based on predicted values from analogous compounds.
The ¹³C NMR spectrum would complement this data, with the electron-withdrawing nitro group significantly deshielding the C5 atom and influencing the shifts of adjacent carbons.
Mass Spectrometry and High-Resolution Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The molecular formula of this compound is C₉H₇NO₃, corresponding to a molecular weight of 177.16 g/mol . myskinrecipes.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 177. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 131, or the loss of a methyl radical (CH₃, 15 Da).
Table 3: Predicted Mass Spectrometry Data for this compound
| Species | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 177 | Molecular Ion |
| [M - NO₂]⁺ | 131 | Loss of nitro group |
This table is based on the known molecular formula and common fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The benzofuran ring system is a chromophore that absorbs UV light. The presence of the nitro group, a powerful auxochrome, is expected to cause a bathochromic (red) shift, moving absorption maxima to longer wavelengths. Studies on other benzofuran derivatives show characteristic absorption bands around 280-350 nm. researchgate.net The electronic transitions in this compound would primarily be π→π* transitions associated with the aromatic system. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret these electronic spectra. tandfonline.com
Quantum Chemical Computational Studies
Computational chemistry, particularly using Density Functional Theory (DFT), provides theoretical insights that complement experimental data. These methods can predict molecular geometry, spectroscopic properties, and electronic structure. DFT calculations at levels like B3LYP/6-31G(d) have been successfully used to study related 5-nitro-benzofuran systems. nih.gov
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
Theoretical Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters for this compound provides invaluable insights into its molecular structure and electronic properties. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing computational studies on closely related benzofuran derivatives. Methodologies such as Density Functional Theory (DFT) are powerful tools for this purpose, allowing for the calculation of various spectroscopic data, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net
Computational approaches, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict spectroscopic parameters. semanticscholar.org For analogous compounds like 2-(5-methyl-1-benzofuran-3-yl) acetic acid, computational results have shown good agreement with experimental data, validating the use of these theoretical methods. researchgate.net The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes.
For this compound, the theoretical vibrational spectrum would be characterized by modes corresponding to the benzofuran core, the methyl group, and the nitro group. Key vibrational modes would include C-H stretching and bending, C=C aromatic stretching, C-O-C stretching of the furan ring, and symmetric and asymmetric stretching of the NO2 group.
The prediction of NMR spectra is another critical aspect of theoretical analysis. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. researchgate.net These theoretical predictions are instrumental in confirming the molecular structure and understanding the electronic environment of each atom. For this compound, the electron-withdrawing nature of the nitro group at the C5 position is expected to significantly influence the chemical shifts of the aromatic protons and carbons, leading to a downfield shift for nearby nuclei.
The following table presents a hypothetical representation of predicted spectroscopic data for this compound, based on findings for analogous compounds.
| Parameter | Predicted Value Range | Methodology |
|---|---|---|
| 1H NMR (ppm) | Aromatic Protons: 7.5-8.5, Methyl Protons: ~2.5 | DFT/GIAO |
| 13C NMR (ppm) | Aromatic Carbons: 110-160, Methyl Carbon: ~15 | DFT/GIAO |
| FT-IR (cm-1) - NO2 stretch | Asymmetric: 1500-1550, Symmetric: 1330-1370 | DFT/B3LYP |
| FT-IR (cm-1) - C-O-C stretch | 1050-1250 | DFT/B3LYP |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility, interactions with surrounding molecules, and stability over time. For a molecule like this compound, MD simulations can be employed to understand its structural dynamics in various environments, such as in solution or within a biological system.
A key aspect of MD simulations is the force field, which defines the potential energy of the system as a function of the atomic coordinates. For organic molecules like this compound, force fields such as AMBER or CHARMM are commonly used. The simulations can reveal important information about the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can be used to study the interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell and the nature of solute-solvent interactions. This information is crucial for understanding the molecule's solubility and reactivity in different solvents. In the context of drug design, MD simulations can also be used to model the interaction of the molecule with a biological target, such as a protein, to predict its binding affinity and mode of action.
The following table outlines the typical parameters and potential outcomes of an MD simulation for a molecule like this compound.
| Simulation Parameter | Typical Value/Setting | Information Gained |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Accurate representation of inter- and intramolecular forces. |
| Solvent Model | TIP3P, SPC/E (for water) | Realistic simulation of the solvent environment. |
| Simulation Time | Nanoseconds to Microseconds | Observation of conformational changes and long-time scale dynamics. |
| Ensemble | NVT, NPT | Control of thermodynamic variables like temperature and pressure. |
Solvent Effects on Molecular Properties
The molecular properties of this compound are expected to be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, intensity, and shape of a molecule's UV-Vis absorption bands upon a change in the polarity of the solvent. researchgate.net The study of solvent effects is crucial for understanding a molecule's electronic structure and its interactions with its environment.
The nitro group in this compound is a strong electron-withdrawing group, which can lead to a significant intramolecular charge transfer (ICT) character in the molecule's electronic transitions. In polar solvents, the excited state, which is typically more polar than the ground state in such molecules, is stabilized to a greater extent than the ground state. This leads to a red shift (bathochromic shift) in the absorption maximum as the solvent polarity increases.
Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to simulate the effect of different solvents on the molecular properties of a compound. These calculations can predict the changes in the UV-Vis absorption spectra, dipole moment, and other electronic properties as a function of the solvent's dielectric constant.
For benzofuran derivatives, studies have shown that the photophysical properties can be tuned by the solvent environment. researchgate.net While specific experimental data for this compound is not widely reported, it is anticipated that its behavior would be in line with other nitro-aromatic compounds, exhibiting a noticeable solvatochromic effect.
The following interactive table demonstrates the hypothetical effect of solvent polarity on the absorption maximum (λmax) and dipole moment of this compound.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Dipole Moment (Debye) |
|---|---|---|---|
| Hexane | 1.88 | 320 | 4.5 |
| Dichloromethane | 8.93 | 335 | 5.8 |
| Ethanol | 24.55 | 345 | 6.9 |
| Acetonitrile | 37.5 | 350 | 7.2 |
| Water | 80.1 | 355 | 7.8 |
Biological Activities and Pharmacological Potential of 2 Methyl 5 Nitro 1 Benzofuran Derivatives
Antimicrobial Research
Derivatives of 2-methyl-5-nitro-1-benzofuran have been the subject of comprehensive antimicrobial research, demonstrating a wide range of activities against various pathogenic microorganisms, including bacteria, fungi, mycobacteria, and parasites.
Antibacterial Activity
The antibacterial potential of this compound derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects.
For instance, a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones, which share a core structural similarity, displayed remarkable inhibition of a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus epidermidis, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. These compounds also showed activity against the Gram-negative bacterium Klebsiella pneumoniae, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 mg/mL against MRSA.
Furthermore, research on alpha-substituted 2-methyl-5-nitrofuran (B1265391) derivatives has provided insights into their mechanism of action. Electron microscopy studies on bacteria treated with these derivatives revealed significant morphological changes. In Escherichia coli, the formation of unusual elongated, branched, and atypical rod shapes was observed, while S. aureus exhibited multibud formation with some cytoplasmic protrusions, suggesting interference with cell wall synthesis or other vital cellular processes.
| Derivative Type | Bacterial Strain | MIC Value |
| (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones | Methicillin-resistant Staphylococcus aureus (MRSA) | As low as 0.78 mg/mL |
| Alpha-substituted 2-methyl-5-nitrofurans | Various Gram-positive and Gram-negative bacteria | Not specified |
Antifungal Activity
The investigation into the antifungal properties of this compound derivatives has revealed their potential to combat various fungal pathogens.
Research on benzofuran-5-ol (B79771) derivatives, for example, has demonstrated potent antifungal activity. Similarly, certain benzofuran (B130515) derivatives have shown efficacy against fungal species such as Candida albicans and Aspergillus fumigatus. The introduction of a thiazolo[3,2-a]benzimidazole nucleus to the benzofuran scaffold has also resulted in compounds with potential antifungal activity. These findings underscore the promise of the benzofuran core in the development of novel antifungal agents.
| Derivative Type | Fungal Strain | MIC Value |
| Benzofuran-5-ol derivatives | Various fungi | Not specified |
| Thiazolo[3,2-a]benzimidazole derivatives with benzofuran nucleus | Various fungi | Not specified |
Antitubercular Activity
The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, has spurred the search for novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds in this area.
While specific MIC values for this compound derivatives against M. tuberculosis are not extensively documented in the available literature, research on structurally related nitro-containing compounds highlights the potential of this chemical motif. For instance, a nitrofurantoin (B1679001) analogue has demonstrated a potent MIC90 of 0.5 µM against M. tuberculosis. Another related compound, para-nitrobenzohydroxamic acid, exhibited a MIC of 0.71 µM against this pathogen. These findings suggest that the nitro-benzofuran scaffold is a promising area for the development of new antitubercular drugs. Further research is warranted to explore the specific activity of this compound derivatives.
| Related Compound | Bacterial Strain | MIC Value |
| Nitrofurantoin analogue | Mycobacterium tuberculosis | 0.5 µM (MIC90) |
| para-Nitrobenzohydroxamic acid | Mycobacterium tuberculosis | 0.71 µM |
Antiparasitic Activity
Derivatives of this compound have shown significant promise as antiparasitic agents, particularly in the context of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus.
A notable study focused on a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, which demonstrated potent activity against both Leishmania major and Leishmania donovani. One of the most active compounds in this series, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, exhibited a remarkable half-maximal inhibitory concentration (IC50) of 0.016 µM against L. donovani. The high potency and selectivity of these compounds make them attractive candidates for further development as antileishmanial drugs.
| Derivative | Parasite Strain | IC50 Value (µM) |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Leishmania donovani | 0.016 |
Anticancer and Antitumor Investigations
In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have primarily focused on their ability to induce cell death and inhibit the proliferation of cancer cells in vitro.
In vitro Cytotoxicity and Antiproliferative Effects
Several studies have demonstrated the cytotoxic and antiproliferative effects of benzofuran derivatives against a variety of human cancer cell lines.
For example, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to possess significant cytotoxic activity. These compounds were tested against a panel of human cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2), and exhibited potent inhibitory effects.
Furthermore, the antiparasitic (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones were also evaluated for their cytotoxicity against mammalian cells. These compounds displayed high selectivity indices when tested against mouse macrophage and human leukemia monocytic cell lines, indicating a favorable toxicity profile with greater toxicity towards the parasite than the host cells. This selectivity is a crucial factor in the development of safe and effective chemotherapeutic agents.
| Derivative Type | Cancer Cell Line | IC50 Value |
| Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Human lung carcinoma (A549) | Not specified |
| Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Human hepatocellular carcinoma (HepG2) | Not specified |
| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Mouse macrophage and human leukemia monocytic cell lines | High selectivity indices |
In vivo Antitumor Efficacy in Preclinical Models
While much of the initial anticancer screening for benzofuran derivatives occurs in vitro, several studies have progressed to evaluate their effectiveness in preclinical animal models. These in vivo studies are critical for determining the therapeutic potential and safety of these compounds in a whole-organism context.
One study reported the in vivo antitumor effect of the 6-ethoxybenzofuran derivative, compound 43f , in a syngeneic mouse tumor model. rsc.org When administered intraperitoneally, this compound reduced tumor mass by 16.9% at a dose of 5 mg/kg and by 45.7% at a dose of 15 mg/kg. rsc.org Notably, no signs of toxicity or weight loss were observed in the animals at the higher dose, suggesting a favorable safety profile in this model. rsc.org
In another preclinical study, a benzofuran derivative identified as S6 was tested in a xenograft model using liver cancer QGY-7401 cells in nude mice. Administration of S6 led to the suppression of tumor growth, which was accompanied by the inhibition of its molecular target, phospho-histone H3 (Ser 10), confirming its mechanism of action in a living system. nih.gov
Furthermore, research on substituted benzofuran piperazines has also demonstrated in vivo anticancer efficacy. A lead compound from this series was evaluated in a mouse xenograft model using MDA-MB-231 human breast cancer cells and showed significant anticancer effects. nih.gov The study also established that the compound was well-tolerated in healthy mice. nih.gov These findings underscore the potential of benzofuran derivatives as viable candidates for further anticancer drug development.
Table 1: In vivo Antitumor Efficacy of Selected Benzofuran Derivatives
| Compound | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| 43f | Syngeneic mouse tumor model | Reduced tumor mass by up to 45.7% with no observed toxicity. | rsc.org |
| S6 | Liver cancer QGY-7401 xenograft in nude mice | Suppressed tumor growth and inhibited the target biomarker in vivo. | nih.gov |
| Benzofuran piperazine (B1678402) derivative | MDA-MB-231 xenograft model in mice | Demonstrated good anticancer efficacy and was well-tolerated. | nih.gov |
Inhibition of Specific Enzymes and Biological Pathways in Cancer
The anticancer effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes and disrupt biological pathways essential for cancer cell survival and proliferation.
Phosphatidylinositol-3-kinases (PI3K) Inhibition: The PI3K pathway is frequently overactivated in many cancers, making it a key therapeutic target. Certain novel benzofuran derivatives have shown significant inhibitory activity against PI3Kα. For instance, compounds 8 , 9 , and 11 from one study demonstrated good inhibitory activity with IC50 values of 4.1 µM, 7.8 µM, and 20.5 µM, respectively. Another benzofuranyl thiosemicarbazone, compound 8 , was found to be a dual inhibitor of PI3K and VEGFR-2, with a potent PI3K inhibition IC50 value of 2.21 nM.
DNA Gyrase B Inhibition: DNA gyrase is a crucial bacterial enzyme that is also being explored as an anticancer target. A benzofuran–pyrazole (B372694) hybrid, compound 9 , was identified as a notable inhibitor of E. coli DNA gyrase B, with an IC50 of 9.80 µM. This class of compounds demonstrates the versatility of the benzofuran scaffold in targeting different enzymatic pathways.
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. Substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been identified as a new class of potent aromatase inhibitors, with some members showing IC50 values below 10 nM. Furthermore, the development of dual aromatase-steroid sulfatase inhibitors (DASIs) has been pursued using a benzofuran pharmacophore. For example, the 4-methoxy derivative 19e showed an aromatase IC50 of 35 nM.
Table 2: Inhibition of Cancer-Related Enzymes by Benzofuran Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Compound 8 (Benzofuran derivative) | PI3Kα | 4.1 µM | |
| Compound 8 (Benzofuranyl thiosemicarbazone) | PI3K | 2.21 nM | |
| Compound 9 (Benzofuran derivative) | PI3Kα | 7.8 µM | |
| Compound 9 (Benzofuran-pyrazole hybrid) | DNA Gyrase B | 9.80 µM | |
| 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles | Aromatase | < 10 nM | |
| Compound 19e (Benzofuran ketone sulfamate) | Aromatase | 35 nM |
Anti-inflammatory Research
Derivatives of benzofuran have been investigated for their anti-inflammatory properties, showing potential in modulating inflammatory pathways. Research has demonstrated that these compounds can inhibit the production of key inflammatory mediators.
For example, a study on aza-benzofuran compounds revealed that compounds 1 and 4 exhibited potent anti-inflammatory activity by inhibiting nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. nih.gov Their efficacy, with IC50 values of 17.3 µM and 16.5 µM respectively, was found to be comparable to the positive control, celecoxib. nih.gov
Similarly, newly synthesized heterocyclic/benzofuran hybrids have been screened for their ability to inhibit NO generation. Compound 5d from this series showed an excellent inhibitory effect on NO production with an IC50 value of 52.23 ± 0.97 μM, alongside low cytotoxicity. Other research into benzofuran–pyrazole-based compounds has shown substantial anti-inflammatory effects, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25%, indicating their potential to mitigate inflammatory processes.
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | Measurement | Result | Reference |
|---|---|---|---|---|
| Aza-benzofuran 1 | NO Inhibition in RAW 264.7 cells | IC50 | 17.3 µM | nih.gov |
| Aza-benzofuran 4 | NO Inhibition in RAW 264.7 cells | IC50 | 16.5 µM | nih.gov |
| Benzofuran-piperazine 5d | NO Inhibition in RAW 264.7 cells | IC50 | 52.23 ± 0.97 µM | |
| Benzofuran-pyrazole hybrids | HRBC Membrane Stabilization | % Stabilization | 86.70% - 99.25% |
Antioxidant Studies
The antioxidant potential of benzofuran derivatives has been a significant area of research. These compounds have shown the ability to scavenge free radicals, which are implicated in a wide range of diseases.
In one study, the in vitro antioxidant activity of a series of substituted benzofuran derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Several compounds, including 6a, 6b, 6d, 6h, 6o, 6p, and 6r , demonstrated very good antioxidant activity. rsc.org
Other studies have explored different benzofuran hybrids. A series of benzofuran–pyrazole-based compounds were tested for their antioxidant properties, with compounds 4, 6, 9, 11b, and 11d showing high DPPH scavenging percentages between 84.16% and 90.52%. The antioxidant activity of these derivatives is often attributed to their chemical structure, which can donate hydrogen atoms to free radicals, thereby neutralizing them. Research on various benzofuran derivatives has consistently highlighted their capacity as potent antioxidants.
Table 4: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Substituted benzofurans (6a, 6b, 6d, 6h, 6o, 6p, 6r ) | DPPH Radical Scavenging | Showed very good antioxidant activity. | rsc.org |
| Benzofuran-pyrazole hybrids (4, 6, 9, 11b, 11d ) | DPPH Radical Scavenging | Scavenging percentages between 84.16% and 90.52%. | |
| Indeno-Benzofuran mono-adduct | DPPH Radical Scavenging | Showed strongest antioxidant activity with IC50 = 5.289 µg/ml. |
Antiviral Efficacy
Benzofuran derivatives have emerged as a promising class of antiviral agents, with activity reported against several viruses. Their mechanisms of action can be diverse, including the modulation of host immune responses.
Recent research identified benzofurans as STING (stimulator of interferon genes) agonists. nih.gov This activity induces the expression of type I interferons (IFN-I), which are crucial for the innate immune response against viral infections. Specifically, benzofuran derivatives demonstrated an antiviral effect on the replication of human coronavirus 229E (HCoV-229E) and SARS-CoV-2. nih.gov
Other studies have documented the broad-spectrum antiviral potential of the benzofuran scaffold. One derivative, found in Eupatorium adenophorum, exhibited antiviral effects against respiratory syncytial virus (RSV) strains LONG and A2, with IC50 values of 2.3 µM and 2.8 µM, respectively. researchgate.net Additionally, certain benzofuran-type compounds have been discovered as inhibitors of the Hepatitis C virus (HCV), showing an ability to significantly reduce intracellular viral levels, suggesting they may be effective against the early stages of HCV infection. researchgate.net
Central Nervous System (CNS) Related Activities
The benzofuran scaffold is recognized for its wide range of biological effects, including potential activities related to the central nervous system. nih.gov Research into various heterocyclic compounds has pointed to the potential for developing novel anticonvulsant agents.
Studies on furochromone, flavone, and benzofuran derivatives substituted with thiosemicarbazide (B42300) or thiazolidin-4-one moieties have shown anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electric shock (MES) induced seizure tests. nih.gov The most active compounds in the scPTZ model provided 100% protection at a dose of 300 mg/kg. nih.gov Further investigation into some of these active compounds also suggested a neuroprotective effect. nih.gov
While the general class of benzofurans shows promise, specific research focusing solely on the anticonvulsant properties of this compound derivatives is an area that warrants further detailed investigation. The presence of a nitro group, in particular, has been noted in other classes of compounds, such as 1,4-benzodiazepines, to contribute to potent anticonvulsant activity.
Antidepressant Effects
The therapeutic landscape of depression has prompted extensive research into novel chemical entities, with heterocyclic compounds like benzofuran derivatives showing promise. Studies on various substituted benzofurans have indicated potential antidepressant activities. For instance, a series of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives were synthesized and evaluated for their antidepressant effects in preclinical models. In these studies, certain derivatives demonstrated a significant reduction in immobility time in forced swimming tests, a common behavioral assay for screening antidepressant efficacy. However, specific studies focusing on the antidepressant properties of this compound are not documented in the available literature. The presence of the nitro group at the 5-position and the methyl group at the 2-position would significantly influence the molecule's electronic and steric properties, which in turn could modulate its interaction with biological targets relevant to depression, such as monoamine transporters or receptors. Further investigation is required to ascertain if this compound possesses any antidepressant activity.
Other Pharmacological Activities (e.g., Anti-hyperglycemic, Analgesic, Anti-acetylcholine)
The versatility of the benzofuran nucleus extends to other pharmacological domains beyond the CNS.
Anti-hyperglycemic Effects: Several studies have highlighted the potential of benzofuran derivatives as anti-hyperglycemic agents. For example, a series of benzofuran-based chromenochalcones were synthesized and showed significant glucose uptake stimulatory effects in skeletal muscle cells and a reduction in blood glucose levels in diabetic rat models mdpi.com. While these findings are promising for the benzofuran class, there is no specific data available on the anti-hyperglycemic activity of this compound.
Analgesic Effects: The analgesic potential of benzofuran derivatives has also been a subject of investigation. Research into benzofuran-carboxamide derivatives has indicated that some of these compounds exhibit notable pain-relieving properties. A study on Mannich bases of 5-nitro-2-benzoxazolinones, a related heterocyclic structure, also reported significant analgesic activities researchgate.net. These findings suggest that the nitro-substituted benzofuran scaffold could be a promising area for the development of new analgesics. However, direct experimental evidence for the analgesic effects of this compound is currently lacking.
Anti-acetylcholine Activity: Benzofuran derivatives have been explored for their interaction with the cholinergic system, particularly as acetylcholinesterase (AChE) inhibitors, which is relevant for conditions like Alzheimer's disease. Studies on benzofuran-triazole hybrids have shown that some derivatives can potently inhibit AChE tandfonline.com. The potential of this compound to act as an anti-acetylcholine agent would depend on its ability to fit into the active site of acetylcholinesterase, a property that is yet to be determined.
Structure Activity Relationship Sar and Ligand Design for 2 Methyl 5 Nitro 1 Benzofuran Derivatives
Influence of Substituents on Biological Activity
The biological profile of 2-methyl-5-nitro-1-benzofuran is significantly modulated by the nature and position of its substituents. The nitro group and the methyl group, in particular, play crucial roles in defining the compound's interactions with biological targets.
The position of the nitro group on the benzofuran (B130515) ring is a critical determinant of biological activity. mdpi.com Studies on various nitroaromatic compounds have shown that the nitro group is often essential for their mechanism of action, which can involve enzymatic reduction to toxic species. researchgate.net For instance, in a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones, the 5-nitroimidazole analogs displayed remarkable antibacterial activity against a broad spectrum of bacteria, whereas the corresponding 4-nitroimidazole (B12731) analogs were largely inactive. nih.gov This highlights the sensitivity of biological activity to the placement of the nitro group. Similarly, for nitrofuran derivatives, the presence and position of the nitro group are crucial for their antibacterial properties. acs.org
Modifications to the methyl group at the C-2 position also have a profound impact on activity. SAR studies have indicated that substitutions at the C-2 position are crucial for the cytotoxic activity of benzofuran derivatives. mdpi.comrsc.org For example, replacing the methyl group with larger alkyl groups or introducing functional groups can alter the compound's steric and electronic properties, thereby influencing its binding affinity to target proteins. In some cases, the introduction of a fluorinated alkyl group in place of a methyl group has been shown to enhance binding affinity at receptor sites. nih.gov
The introduction of other substituents on the benzofuran ring, such as halogens, hydroxyl groups, and methoxy (B1213986) groups, further refines the biological activity. Halogen atoms, for instance, can increase anticancer activity, likely due to their ability to form halogen bonds with biological targets. mdpi.com The presence of a hydroxyl group at specific positions, such as C-6, has been found to be essential for the antibacterial activity of some benzofuran derivatives. nih.gov Conversely, the introduction of bulky groups can sometimes lead to a decrease in potency. acs.org
Table 1: Influence of Substituents on the Biological Activity of Benzofuran Derivatives
| Substituent/Modification | Position | Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| Nitro Group | 5-position | Often essential for antibacterial and anticancer activity. nih.govacs.org | nih.govacs.org |
| Methyl Group | 2-position | Modifications can significantly alter cytotoxic activity. mdpi.comrsc.org | mdpi.comrsc.org |
| Halogens (e.g., Br, Cl, F) | Various | Can increase anticancer and antimicrobial activity. mdpi.comnih.gov | mdpi.comnih.gov |
| Hydroxyl Group | C-4, C-6 | Often enhances antibacterial activity. nih.govrsc.org | nih.govrsc.org |
| Methoxy Group | Various | Can influence binding affinity and activity. acs.orgmdpi.com | acs.orgmdpi.com |
| Bulky Groups | Various | May decrease potency due to steric hindrance. acs.org | acs.org |
Role of Benzofuran Ring Modifications
Modifications to the core benzofuran ring system itself, beyond simple substitutions, represent another avenue for modulating biological activity. These modifications can involve the fusion of additional rings to the benzofuran scaffold, creating hybrid molecules with potentially synergistic effects. mdpi.com
Recent research has explored the synthesis of hybrid compounds where the benzofuran ring is coupled with other heterocyclic systems like pyrazole (B372694), triazole, piperazine (B1678402), and imidazole. mdpi.comnih.gov For example, benzofuran-pyrazole hybrids have been investigated as potent α-glucosidase inhibitors. d-nb.info The rationale behind this approach is to combine the pharmacophoric features of different bioactive molecules into a single entity, potentially leading to enhanced potency or a novel mechanism of action. d-nb.info
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are important for bioactivity. tandfonline.com
For nitrofuran and nitroimidazole derivatives, QSAR studies have shown that electronic parameters, such as the Hammett substituent constant (σ) and the cyclic voltametric reduction potential (E), are significant predictors of antibacterial activity. researchgate.netacs.org This suggests that the electronic properties of the substituents play a key role in the biological mechanism. Interestingly, for some series of nitrofuran derivatives, the hydrophobic factor was found to have no significant contribution to the QSAR equations. acs.org
QSAR models can be developed using various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. mdpi.com The resulting equations can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The predictive power of QSAR models is a crucial aspect of modern drug design. nih.gov
Table 2: Key Parameters in QSAR Models for Nitroaromatic Compounds
| Parameter | Description | Significance in QSAR | Reference(s) |
|---|---|---|---|
| Hammett Constant (σ) | An electronic parameter describing the electron-donating or -withdrawing nature of a substituent. | Often shows a negative contribution to IC50 values, indicating that electron-withdrawing groups can enhance activity. | acs.org |
| Reduction Potential (E) | A measure of the ease with which the nitro group is reduced. | Correlates with biological activity, suggesting that reduction is a necessary step in the mechanism of action. | acs.org |
| Indicator Variables | Used to distinguish between different structural sets or scaffolds in a QSAR model. | Can account for significant differences in activity between different series of compounds. | acs.org |
Rational Design of Analogs Based on SAR Insights
The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new analogs of this compound with improved biological profiles. The concept of "privileged structures," where certain molecular scaffolds are found in a variety of pharmacologically active compounds, is often employed in this process. researchgate.net Benzofuran and 1,3,4-oxadiazole (B1194373) are examples of such privileged scaffolds. researchgate.net
The design process often involves molecular hybridization, where the this compound core is combined with other pharmacophores to create novel hybrid molecules. d-nb.info For example, based on the knowledge that both benzofuran and pyrazole moieties are important for antimicrobial activity, new benzofuranyl-pyrazole derivatives can be designed and synthesized. rsc.org
Another key strategy is the targeted modification of specific substituents. For instance, if SAR studies indicate that a smaller substituent at a particular position is beneficial, analogs with less bulky groups can be designed. acs.org Conversely, if a specific interaction, such as a halogen bond, is found to be important, new analogs incorporating halogen atoms at strategic positions can be synthesized. mdpi.com
Computational tools, such as molecular docking, can be used to visualize and predict how designed analogs will interact with their biological targets. tandfonline.com This in silico approach allows for the pre-screening of a large number of virtual compounds, further refining the selection of candidates for synthesis and biological evaluation. researchgate.net
Mechanistic Studies of Biological Action of 2 Methyl 5 Nitro 1 Benzofuran and Its Analogs
Molecular Target Identification and Validation
The biological effects of benzofuran (B130515) derivatives are initiated by their interaction with specific molecular targets. While the direct targets of 2-methyl-5-nitro-1-benzofuran are not extensively defined in the available literature, studies on its analogs have identified several key proteins and enzymes. The process of target identification and validation is crucial for understanding the therapeutic potential and mechanism of action of these compounds. mdpi.com
For instance, certain benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth and proliferation often dysregulated in cancer. A synthetic benzofuran derivative, MBPTA (2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide), was identified as a novel inhibitor of Rho-associated protein kinase (ROCK), a target implicated in neurodegenerative diseases like Parkinson's. researchgate.net
In the context of infectious diseases, chorismate mutase (CM), an enzyme essential for the survival of bacteria like Mycobacterium tuberculosis but absent in animals, has been explored as a pharmacological target. mdpi.com Analogs of this compound, specifically those with a nitro group at the C-5 position, have shown potential as CM inhibitors. mdpi.com Similarly, DNA gyrase B in E. coli has been identified as a target for some benzofuran-pyrazole hybrids. researchgate.net
Other identified targets for various benzofuran analogs include:
Urease : A nickel-containing metalloenzyme that is a target for treating infections caused by Helicobacter pylori. Benzofuran-based thiazolidinone analogs have shown potent urease inhibitory activity. nih.gov
α-Glucosidase and Protein-Tyrosine Phosphatase 1B (PTP1B) : These are key targets in the management of type 2 diabetes. Ortho-hydroxyacetyl substituted 2-arylbenzofurans have been evaluated for dual inhibitory properties against these enzymes. nih.gov
Cyclooxygenase (COX) : 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors, a common target for anti-inflammatory agents. bohrium.com
Leishmanial Nitroreductases (NTR1 and NTR2) : Nitroimidazole-containing benzofuranone analogs are bioactivated by these parasitic enzymes, leading to cytotoxic metabolites that kill the Leishmania parasite. asm.org
The validation of these targets often involves genetic methods, such as RNA interference (RNAi), or the use of known inhibitors to replicate the biological phenotype observed with the compound . mdpi.com
Ligand-Receptor Binding Interactions (e.g., Molecular Docking Simulations)
Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor). These studies provide valuable insights into the structure-activity relationships (SAR) of a compound series.
For analogs of this compound, docking studies have been instrumental in elucidating their binding interactions:
Chorismate Mutase (CM) : In silico docking of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones into the active site of MtbCM (PDB: 2FP2) revealed that the most promising molecules formed a strong hydrogen bond with the ILE67 residue of the B chain. These interactions, coupled with several hydrophobic and van der Waals interactions, were considered crucial for their inhibitory activity. Notably, the presence of a nitro group at the C-5 position of the benzofuran ring was found to be favorable for CM inhibition. mdpi.com
Urease : Molecular docking of benzofuran-based thiazolidinone analogs against urease showed that the most potent inhibitor, which contained a 4-chloro moiety, fit well within the enzyme's active site. The binding interactions observed in the simulation helped to confirm the structure-activity relationship established from the in vitro assays. nih.gov
DNA Gyrase B : The binding mode of a promising antimicrobial benzofuran-pyrazole hybrid was investigated through docking into the active site of E. coli DNA gyrase B. The superimposition of the docked pose with the co-crystallized known inhibitor, novobiocin, helped to understand its potential mechanism of inhibition. researchgate.net
α-Glucosidase and PTP1B : Docking studies of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans revealed key interactions within the active sites of α-glucosidase and PTP1B. For example, the potent α-glucosidase inhibitor 2g, featuring a 4-methoxyphenyl (B3050149) group, showed specific binding interactions that explained its high activity. nih.gov
KAT6A : The crystal structure of the lysine (B10760008) acetyltransferase 6A (KAT6A) in complex with a benzofuran inhibitor revealed that the inhibitor binds within the elongated, solvent-excluded cofactor binding site, providing a structural basis for its inhibitory action. acs.org
These computational studies, by visualizing ligand-receptor interactions, guide the rational design and optimization of more potent and selective inhibitors based on the benzofuran scaffold.
Cellular Pathway Modulation and Signaling Interventions
Benzofuran derivatives can exert their biological effects by modulating various intracellular signaling pathways, leading to outcomes such as cell cycle arrest, apoptosis, or reduction of inflammation.
A synthetic derivative of benzofuran lignan (B3055560), known as Benfur, was found to induce cell death in cancer cells primarily through G2/M cell cycle arrest via a p53-dependent pathway. nih.gov The tumor suppressor gene p53 is a critical regulator of the cell cycle and apoptosis. nih.gov Furthermore, Benfur demonstrated the ability to inhibit the nuclear factor κB (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor involved in inflammation, cell survival, and proliferation. Its inhibition can render cells more susceptible to apoptosis. nih.gov
Another benzofuran derivative, MBPTA, showed neuroprotective effects by activating the PI3K/Akt survival signaling pathway. researchgate.net This pathway is crucial for promoting cell survival and inhibiting apoptosis. The protective effect of MBPTA against neurotoxin-induced cell death was abolished by inhibitors of PI3K and Akt, confirming the pathway's involvement. researchgate.net Additionally, MBPTA was found to suppress the generation of reactive oxygen species (ROS) and nitric oxide (NO), and inhibit the activation of NF-κB, indicating its role in regulating ROS/NO-mediated cell death pathways. researchgate.net
Allosteric modulation is another mechanism by which these compounds can influence signaling. Certain modulators can bind to a site on a G protein-coupled receptor (GPCR) that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. frontiersin.org For example, a benzofuran-2-one derivative, BHFF, acts as a positive allosteric modulator (PAM) of the GABAB receptor, enhancing its signaling response. frontiersin.org
Biochemical Assays and Enzymatic Studies
To quantify the biological activity of this compound analogs and to confirm their effects on specific molecular targets, a variety of biochemical and enzymatic assays are employed.
Enzyme Inhibition Assays : The inhibitory potential of compounds against specific enzymes is a cornerstone of mechanistic studies. For example, the activity of benzofuran-based thiazolidinone analogs against the urease enzyme was determined, with results expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov Similarly, the inhibitory effects of benzofuran derivatives on α-glucosidase, PTP1B, and COX-1 have been quantified using specific enzymatic assays. nih.govbohrium.com For antitubercular screening, the inhibition of chorismate mutase by benzofuran derivatives was measured, showing that some analogs achieved significant inhibition at micromolar concentrations. mdpi.com
Antioxidant Activity Assays : The antioxidant potential of newly synthesized aryl-3-methyl-5-nitro-1-benzofuran derivatives has been evaluated. nih.gov These assays measure a compound's ability to neutralize free radicals or chelate pro-oxidant metals.
Antimicrobial Susceptibility Testing : The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of compounds. This was performed for various benzofuran derivatives against bacterial strains like Staphylococcus aureus and Salmonella typhimurium. nih.gov However, in one study, aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivatives showed no activity against these strains. nih.gov
Cell Viability and Cytotoxicity Assays : The effect of compounds on cell proliferation and survival is often measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. This was used to determine the cytotoxic activity of benzofuran derivatives against various cancer cell lines.
Anti-inflammatory Assays : The human red blood cell (HRBC) membrane stabilization test is an in vitro method used to predict anti-inflammatory activity. Compounds that can protect the HRBC membrane from lysis are considered to have anti-inflammatory potential. This assay was used to evaluate benzofuran-pyrazole hybrids. researchgate.net
These assays provide quantitative data on the biological efficacy of the compounds, which is essential for establishing structure-activity relationships and selecting candidates for further development.
In Vitro and In Vivo Pharmacodynamic Evaluations
Pharmacodynamic evaluations assess the biochemical and physiological effects of a drug on the body. For this compound analogs, these studies have primarily been conducted in vitro, with limited in vivo data available.
In Vitro Evaluations
In vitro studies have demonstrated a range of activities for benzofuran analogs containing a nitro group. For instance, a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones were evaluated for their antileishmanial activity. The subgroup with a 5-nitroimidazole moiety showed IC₅₀ values ranging from 1.18 to 66.33 μM against Leishmania major promastigotes. One of the most potent compounds, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n), exhibited an exceptionally low IC₅₀ of 0.016 μM against L. donovani axenic amastigotes. asm.org
In the realm of anticancer research, a derivative of benzofuran lignan (Benfur) was shown to induce apoptosis and cause G2/M cell cycle arrest in Jurkat cells. nih.gov Benzofuran-based-thiazoldinone analogues displayed significant urease inhibitory activity, with some compounds showing IC₅₀ values as low as 1.2 μM, which is more potent than the standard drug thiourea (B124793) (IC₅₀ = 21.40 μM). nih.gov
The following table summarizes some of the reported in vitro activities for analogs of this compound.
| Compound/Analog Series | Target/Assay | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Benzofuran-based-thiazoldinone analog (with 4-chloro moiety) | Urease Inhibition | 1.2 ± 0.01 µM | nih.gov |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Anti-leishmanial (L. donovani) | 0.016 µM | asm.org |
| 3-(Benzofuran-2-ylmethyl) substituted triazinones (e.g., 3h, 3i, 3m) | Chorismate Mutase Inhibition | ~64-65% inhibition at 30 µM | mdpi.com |
| 5-Acetyl-2-(4-methoxyphenyl)-6-hydroxybenzofuran (2g) | α-Glucosidase Inhibition | 0.56 µM | nih.gov |
| 5-Acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan (2h) | PTP1B Inhibition | 11.9 µM | nih.gov |
In Vivo Evaluations
In vivo pharmacodynamic and pharmacokinetic data for this compound or its close analogs are less common in the public domain. However, studies on some nitrofuran carboxamide analogs, which share the nitro-heterocycle feature, have reported mouse pharmacokinetic profiles. For example, after oral administration, some compounds showed limited exposure in plasma, which was attributed to decreased metabolic stability. nih.gov The psychoactive benzofuran 5-APB has been studied in rats, revealing metabolic pathways that include ring hydroxylation and cleavage, providing insights into its in vivo processing. mdpi.com These types of studies are critical for translating promising in vitro activity into potential therapeutic applications.
Medicinal Chemistry and Drug Discovery Implications
Lead Optimization Strategies for 2-Methyl-5-nitro-1-benzofuran Scaffolds
Lead optimization is a critical phase in drug discovery that involves modifying the structure of a promising lead compound to enhance its desired properties. For scaffolds related to this compound, several strategies are employed to improve efficacy, selectivity, and pharmacokinetic profiles.
A primary strategy involves the synthesis of a series of analogs with varied substituents at different positions of the benzofuran (B130515) ring. This allows for the exploration of structure-activity relationships (SAR), which helps in understanding how different functional groups influence the biological activity of the molecule. nih.gov For instance, the introduction of different substituents on the periphery of the molecule can be systematically studied to understand the role of each fragment in the compound's performance. nih.gov
Another key approach is structural simplification. This strategy aims to reduce the molecular complexity of the lead compound, which can lead to improved physicochemical and pharmacokinetic properties. nih.gov By removing non-essential chiral centers and simplifying the scaffold while retaining key pharmacophoric features, it is possible to design molecules with better drug-like properties. nih.gov
The creation of hybrid molecules is another innovative strategy. This involves combining the this compound scaffold with other known pharmacophores to create a single molecule with potentially synergistic or enhanced activity. mdpi.com This approach has been used to develop novel anticancer and antimicrobial agents. mdpi.com
Table 1: Lead Optimization Strategies
| Strategy | Description |
|---|---|
| Analog Synthesis | Systematic synthesis of derivatives with varied substituents to establish structure-activity relationships (SAR). nih.gov |
| Structural Simplification | Reducing molecular complexity to improve physicochemical and pharmacokinetic properties while retaining key pharmacophores. nih.gov |
| Metabolism-Guided Optimization | Identifying and modifying metabolically labile sites to enhance metabolic stability and in vivo performance. nih.govdb-thueringen.de |
| Hybrid Molecule Design | Combining the benzofuran scaffold with other pharmacophores to create molecules with potentially enhanced or synergistic activities. mdpi.com |
Potential as Therapeutic Agents for Specific Diseases
Derivatives of the benzofuran scaffold, including those related to this compound, have shown promise as therapeutic agents for a variety of diseases. Their broad spectrum of biological activities makes them attractive candidates for drug development. rsc.orgnih.gov
Antimicrobial and Antifungal Activity: Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties. nih.govrsc.org For example, certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have shown remarkable inhibition of a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, other benzofuran derivatives have exhibited good to moderate antibacterial activity against various bacterial strains. derpharmachemica.com The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential bacterial processes. nih.gov Some derivatives have also shown promising antifungal activity against species like Candida albicans and Aspergillus fumigatus. nih.govjocpr.com
Anticancer Activity: The benzofuran nucleus is a key component in many compounds with anticancer properties. rsc.orgnih.gov Derivatives have been shown to exhibit antiproliferative activity against various human cancer cell lines, including breast cancer, leukemia, and lung cancer. rsc.orgnih.govtandfonline.com The anticancer mechanism of these compounds can vary, and may include the inhibition of enzymes like mTOR or the induction of DNA cleavage. tandfonline.comresearchgate.net For instance, certain 2-arylbenzofurans have been recognized for their anticancer and antiproliferative activities. derpharmachemica.com
Antimalarial Activity: A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which share structural similarities with the nitro-substituted benzofuran core, have been screened for their antiplasmodial activity against Plasmodium falciparum. asm.org Notably, 5-nitroimidazole and 4-nitroimidazole (B12731) analogs were found to be highly selective and active against resistant strains of the parasite. asm.org
Table 2: Therapeutic Potential of Benzofuran Derivatives
| Therapeutic Area | Findings | Reference |
|---|---|---|
| Antibacterial | Inhibition of Gram-positive bacteria, including MRSA. | researchgate.net |
| Antifungal | Activity against Candida albicans and Aspergillus fumigatus. | nih.govjocpr.com |
| Anticancer | Antiproliferative activity against various cancer cell lines. | rsc.orgnih.govtandfonline.com |
| Antimalarial | Activity against drug-sensitive and multidrug-resistant strains of P. falciparum. | asm.org |
Strategies for Improving Selectivity and Efficacy
Enhancing the selectivity and efficacy of drug candidates is paramount to minimizing off-target effects and maximizing therapeutic benefit. For this compound-based compounds, several strategies can be employed.
Pharmacophore Modeling and Virtual Screening: Computational techniques like pharmacophore modeling and virtual screening are powerful tools for identifying structural features essential for biological activity. d-nb.infosemanticscholar.org By creating a 3D pharmacophore model based on known active compounds, it is possible to screen large chemical databases to find new molecules with a high probability of being active and selective. d-nb.info This approach can significantly accelerate the discovery of potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how modifications to the chemical structure affect selectivity and efficacy. nih.gov For example, studies have shown that the position and nature of substituents on the benzofuran ring can dramatically influence the compound's activity and selectivity towards a specific biological target. mdpi.comnih.gov Halogenation, for instance, has been shown to significantly increase the anticancer activities of some benzofuran derivatives, likely by enhancing binding affinity through halogen bonding. mdpi.comnih.gov
Targeted Drug Design: Designing molecules to interact with a specific biological target is a key strategy for improving selectivity. This can involve designing compounds that fit into the active site of a particular enzyme or receptor. For example, benzofuran derivatives have been designed as inhibitors of the mTOR pathway, which is often dysregulated in cancer. researchgate.net
Addressing Challenges in Drug Development (e.g., resistance mechanisms)
The development of new drugs is often hampered by challenges such as the emergence of drug resistance. For antimicrobial and anticancer agents based on the this compound scaffold, addressing these challenges is critical for long-term therapeutic success.
One of the primary challenges with nitrofuran-based compounds is the potential for the development of resistance. Bacteria can evolve mechanisms to counteract the effects of these drugs. nih.gov Understanding these resistance mechanisms is the first step in designing new compounds that can overcome them. For example, if resistance is due to a specific enzyme that deactivates the drug, new analogs could be designed that are not substrates for that enzyme.
Another challenge is the potential for off-target effects and toxicity. While some benzofuran derivatives show selectivity for cancer cells over normal cells, further optimization is often needed to improve the safety profile. nih.gov Strategies such as improving selectivity, as discussed in the previous section, are crucial for mitigating these risks.
The pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME), also present challenges. Poor metabolic stability, for example, can lead to rapid clearance of the drug from the body, reducing its efficacy. nih.gov As mentioned earlier, metabolism-guided lead optimization can be used to address this issue by modifying metabolically labile sites. nih.gov
Future Perspectives and Emerging Research Areas
Development of Novel Synthetic Methodologies
While classical methods for benzofuran (B130515) synthesis are well-established, the future of synthesizing derivatives like 2-methyl-5-nitro-1-benzofuran lies in the development of more efficient, sustainable, and versatile catalytic strategies. nih.govdivyarasayan.org Recent advancements have moved towards one-pot syntheses and the use of heterogeneous catalysts that offer advantages like high yields, shorter reaction times, and easier recovery. researchgate.netacs.org
Key emerging trends include:
Catalytic C-H Activation: Cationic ruthenium (Ru-H) complexes have been used for the dehydrative C-H alkylation and annulation of phenols to form benzofuran derivatives, representing a highly atom-economical approach. divyarasayan.org
Palladium and Copper Catalysis: The Sonogashira coupling, utilizing a palladium-copper (Pd-Cu) catalyst system, has been effectively employed for the alkynylation of iodophenols followed by intramolecular cyclization to yield benzofurans. divyarasayan.orgacs.org This method is noted for its tolerance of a wide variety of functional groups. divyarasayan.org Innovations include using heterogeneous Pd-Cu/C catalysts in green solvents like water. divyarasayan.org
Green Chemistry Approaches: A significant push is being made towards environmentally benign synthetic protocols. acs.org This includes the use of eco-friendly deep eutectic solvents (DES) and water as the reaction medium, minimizing the reliance on volatile organic solvents. acs.orgias.ac.in For instance, silver iodide (AgI) nanoparticles have been shown to efficiently catalyze the one-pot, three-component reaction of salicylaldehydes, amines, and alkynes in water to produce 2,3-disubstituted benzofurans. ias.ac.in
Dearomative Cycloaddition: Advanced strategies such as the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with other molecules are being developed to create complex, fused heterocyclic systems like benzofuro[3,2-b]indol-3-one derivatives with high diastereoselectivity. mdpi.com
These novel methodologies promise to streamline the synthesis of complex benzofuran libraries, facilitating the exploration of their structure-activity relationships (SAR) for various applications. researchgate.net
Exploration of New Biological Targets and Disease Indications
Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. ontosight.aimdpi.comrsc.org Future research will focus on identifying the specific molecular targets for these compounds and exploring their therapeutic potential against a broader range of diseases.
Emerging areas of biological exploration include:
Anticancer Therapy: Benzofuran-based molecules have shown cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Future work aims to move beyond general cytotoxicity to identify specific protein kinase targets, such as the mTOR signaling pathway, and to develop derivatives with enhanced selectivity for cancer cells over normal cells. researchgate.net
Antitubercular Agents: With the rise of drug-resistant tuberculosis, there is an urgent need for new therapeutics. eurekaselect.com Nitrobenzofuran derivatives have shown promise as potent antitubercular agents. benthamdirect.comeurekaselect.com Specific molecular targets like Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a crucial enzyme for cell wall synthesis in Mycobacterium tuberculosis, are being actively investigated. benthamdirect.comeurekaselect.com
Anti-diabetic Agents: Certain nitrobenzofuran-oxadiazole hybrids have exhibited potent α-glucosidase inhibitory activity, surpassing that of the standard drug acarbose (B1664774) in some cases. nih.govmdpi.com This opens a promising avenue for developing new oral hypoglycemic agents. nih.gov
Neurodegenerative Diseases: The benzofuran scaffold is being explored for its potential in treating Alzheimer's disease by designing dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE-1) enzymes. acs.org
Monoamine Oxidase (MAO) Inhibition: Derivatives such as 2-(3-methoxyphenyl)-5-nitrobenzofuran have been identified as highly potent and reversible inhibitors of MAO-B, suggesting their potential for development as treatments for neurological disorders like Parkinson's disease. nih.gov
Advanced Computational Approaches in Drug Discovery
In silico methods are becoming indispensable for accelerating the drug discovery process for benzofuran-based compounds. These computational tools allow for the rapid screening of large virtual libraries, prediction of biological activity, and optimization of pharmacokinetic properties before undertaking costly and time-consuming synthesis. nih.govafricanjournalofbiomedicalresearch.com
Key computational strategies being employed include:
Molecular Docking: This technique is widely used to predict the binding modes and affinities of benzofuran derivatives with their biological targets. africanjournalofbiomedicalresearch.com It helps in understanding the crucial interactions, such as hydrogen bonds and arene-arene interactions, that govern inhibitory activity. nih.gov Studies have successfully used docking to investigate the interaction of nitrobenzofuran derivatives with targets like α-glucosidase, M. tuberculosis enzymes, and monoamine oxidase. nih.govnih.govnih.gov
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-receptor complexes, MD simulations are performed. nih.govnih.gov These simulations provide insights into the dynamic behavior of the compound within the active site of the enzyme over time. nih.gov
Pharmacophore Modeling and Virtual Screening: Ligand-based pharmacophore models are constructed from known active compounds to screen large databases for new potential hits with diverse scaffolds. nih.gov This approach was used to screen a library of 1840 benzofuran-1,2,3-triazole hybrids to identify potential EGFR inhibitors for lung cancer treatment. nih.gov
ADME/Toxicity Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of new designs. africanjournalofbiomedicalresearch.comnih.gov This early assessment of drug-likeness helps prioritize candidates for synthesis and experimental testing. eurekaselect.comafricanjournalofbiomedicalresearch.com
| Benzofuran Derivative Class | Biological Target | Computational Methods Used | Key Findings | Reference |
|---|---|---|---|---|
| Nitrobenzofuran-Oxadiazole Hybrids | α-Glucosidase | Molecular Docking | Identified key interactions with amino acids (Glu 276, Asp 214) in the active site. | nih.gov |
| Benzofuran-1,3,4-Oxadiazoles | M. tuberculosis Pks13 | Molecular Docking, MD Simulations | Predicted binding affinities higher than the reference inhibitor; simulations confirmed complex stability. | nih.gov |
| Benzofuran-1,2,3-triazole Hybrids | EGFR | Pharmacophore Modeling, Molecular Docking, MD Simulations, ADME/Toxicity Prediction | Identified six potential inhibitors with good binding scores and favorable pharmacokinetic profiles. | nih.gov |
| Nitro- and Methoxy-2-phenylbenzofurans | Monoamine Oxidase (MAO-A/B) | Molecular Docking | Docking results confirmed experimental findings and highlighted key residues for enzyme inhibition. | nih.gov |
Combination Therapies and Synergistic Effects
A significant emerging strategy in cancer therapy is the use of combination treatments to enhance efficacy, overcome drug resistance, and reduce side effects. Benzofuran derivatives are being investigated for their potential to act synergistically with established chemotherapeutic agents. nih.govmdpi.com
Research in this area has shown that:
Benzofuran derivatives that inhibit tubulin polymerization can enhance the proapoptotic and antimitotic effects of low, otherwise ineffective, doses of Paclitaxel (PTX) in cervical cancer cells. mdpi.com The combination significantly reduced the IC₅₀ value of PTX, suggesting a path to safer cancer therapies. mdpi.com
A novel benzofuran-isatin conjugate (Compound 5a) exhibited a more potent cytotoxic effect in colorectal cancer cell lines when combined with conventional drugs like 5-fluorouracil, irinotecan, and oxaliplatin (B1677828) compared to single-drug treatments. nih.gov
These findings strongly support further investigation into combining benzofuran-based compounds with existing drugs. Future studies will likely focus on elucidating the molecular mechanisms behind these synergistic effects and expanding the approach to other diseases beyond cancer.
| Benzofuran Derivative | Combined Drug | Cancer Model | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Pyridine and Benzofuran derivatives (13b, 14) | Paclitaxel (PTX) | HeLa Cervical Cancer Cells | Enhanced proapoptotic and antimitotic effects of low-dose PTX; reduced the IC₅₀ of PTX. | mdpi.com |
| Benzofuran-isatin conjugate (5a) | 5-Fluorouracil, Irinotecan, Oxaliplatin | Colorectal Cancer Cells (HT29, SW620) | Showed a more potent cytotoxic effect in combination than as single agents. | nih.gov |
Nanotechnology and Delivery System Innovations for Benzofuran-Based Compounds
The therapeutic application of many promising compounds, including benzofuran derivatives, can be limited by poor solubility, low bioavailability, or lack of target specificity. nih.govmdpi.com Nanotechnology offers powerful solutions to overcome these challenges through the design of advanced drug delivery systems. nih.govdovepress.com
While research into specific nanoparticle formulations for this compound is still in its infancy, the principles of nanomedicine are highly applicable. Future directions include:
Improving Solubility and Bioavailability: Encapsulating hydrophobic benzofuran compounds within nanocarriers such as polymeric nanoparticles, liposomes, or cyclodextrins can enhance their aqueous solubility and stability. nih.govdovepress.com
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells. This strategy can increase the local concentration of the drug at the site of action while minimizing exposure to healthy tissues.
Controlled Release: Smart nanocarriers can be designed to release their payload in response to specific stimuli in the microenvironment of the disease, such as changes in pH or the presence of certain enzymes. mdpi.com This allows for on-demand drug release, improving therapeutic efficacy.
Combination Drug Loading: Nanoparticles can be engineered to carry more than one type of therapeutic agent, such as a benzofuran derivative and a conventional chemotherapeutic drug. mdpi.com This co-delivery ensures that the drugs reach the target cells in a specific ratio, maximizing potential synergistic effects. mdpi.com
The application of nanotechnology to benzofuran-based compounds holds the promise of transforming these potent molecules into more effective and safer clinical therapies. nih.gov
Q & A
Q. What are the established synthetic routes for 2-methyl-5-nitro-1-benzofuran, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step approach is commonly employed:
Benzofuran Core Synthesis : Start with a substituted phenol derivative (e.g., 4-methoxyphenol) and perform cyclization using reagents like hexafluoropropan-2-ol (HFIP) and oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under mild conditions .
Nitration : Introduce the nitro group at the 5-position via electrophilic aromatic substitution. Use mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂) in anhydrous conditions. Monitor temperature (0–5°C) to avoid over-nitration .
- Optimization Tips :
- Use TLC or HPLC to track reaction progress.
- Purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HFIP, DDQ, RT | 60–75% | ≥95% |
| Nitration | AcONO₂, 0°C | 50–65% | ≥90% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions. The nitro group deshields adjacent protons (δ 7.8–8.2 ppm for H-4 and H-6) .
- IR Spectroscopy : Confirm nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry; use SHELX for refinement .
Advanced Research Questions
Q. How can contradictions in spectral data for nitrobenzofuran derivatives be resolved?
- Methodological Answer : Discrepancies often arise from regioisomers or polymorphic forms. Strategies include:
Single-Crystal X-ray Diffraction : Resolve structural ambiguities definitively. For example, the nitro group in 5-nitro-1-benzofuran-2(3H)-one was confirmed via SHELXL refinement (R factor = 0.046) .
Comparative DFT Calculations : Predict NMR/IR spectra using Gaussian or ORCA software and compare with experimental data .
Variable-Temperature NMR : Probe dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
Q. What strategies mitigate side reactions during the nitration of 2-methyl-1-benzofuran?
- Methodological Answer :
- Controlled Nitration : Use dilute HNO₃ and slow addition to minimize di-nitration. Monitor with in-situ UV-Vis spectroscopy .
- Protecting Groups : Temporarily block reactive sites (e.g., methyl group via acetylation) before nitration .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance regioselectivity .
- Data Table :
| Condition | Side Product (%) | Mitigation Strategy |
|---|---|---|
| Excess HNO₃ | 20–30% di-nitration | Dilute HNO₃ (1:3 v/v in H₂SO₄) |
| High Temp (>10°C) | 15% oxidation byproducts | Strict temp control (0–5°C) |
Q. How can computational methods predict the reactivity of this compound in further functionalization?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to identify electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, favoring nucleophilic attack at the 4-position .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., toluene vs. DMF) .
- Docking Studies : Predict binding affinities for pharmacological applications (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
